ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.16272547 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Oxidation and Reduction: It could undergo oxidation at the ethoxy group, possibly yielding aldehydes or carboxylic acids. Reduction might not be a primary pathway unless targeting specific functional groups.
Substitution Reactions: The compound's aromatic rings may participate in electrophilic substitution, especially at activated positions.
Common Reagents and Conditions: Typical conditions might include acidic or basic catalysts for substitution reactions, or oxidizing agents like potassium permanganate for oxidation processes.
Major Products: The products depend on the specific reagents and conditions used, but could include various functionalized derivatives of the parent compound.
Scientific Research Applications
Chemistry: It could serve as a building block in the synthesis of more complex molecules.
Biology: Potentially useful as a probe or ligand in studying protein interactions, given its triazole core.
Medicine: It may have potential as a pharmacophore in drug development, possibly targeting specific biological pathways.
Industry: Could be used in material science for developing new polymers or coatings, given its structural complexity.
Mechanism of Action
The specific mechanism by which this compound exerts its effects would depend on its target.
Molecular targets and pathways: It could interact with enzymes or receptors, given the triazole moiety which often mimics natural substrates.
Comparison with Similar Compounds
Similar compounds: Other imidazo[2,1-c][1,2,4]triazoles, benzoate esters, or ethoxyphenyl derivatives.
Uniqueness: This compound stands out due to its combined functional groups, potentially offering unique interactions in biological systems or material properties.
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Biological Activity
Ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This compound is notable for its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound exhibits a unique structure that includes:
- Imidazo[2,1-c][1,2,4]triazole core : Known for its pharmacological properties.
- Ethoxyphenyl group : Contributes to the compound's lipophilicity and biological interactions.
- Sulfanyl linkage : Plays a crucial role in the compound's reactivity and biological activity.
The molecular formula of the compound is C20H20N6O3S, with a molecular weight of 424.5 g/mol.
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways leading to significant biological responses:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazole class exhibit substantial antimicrobial properties. Studies have shown that derivatives of this compound demonstrate:
- Antibacterial Activity : Effective against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Antifungal Activity : Displaying efficacy against fungi such as Candida albicans and Aspergillus fumigatus .
A summary of antimicrobial activity is presented in the table below:
Microorganism | Activity (MIC in μg/mL) |
---|---|
Staphylococcus aureus | 0.125 - 8 |
Escherichia coli | 0.125 - 8 |
Pseudomonas aeruginosa | 0.125 - 8 |
Candida albicans | Varies |
Anticancer Potential
The imidazo[2,1-c][1,2,4]triazole derivatives have also been explored for their anticancer properties. Various studies have reported cytotoxic effects against cancer cell lines:
- Mechanism : Induction of apoptosis and inhibition of cell proliferation.
- Efficacy : Some derivatives have shown IC50 values in the low micromolar range against different cancer cell lines.
Case Studies
Several studies have documented the synthesis and evaluation of this compound along with its analogues:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their antibacterial and antifungal activities. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on biological activity. The presence of specific substituents on the imidazole ring significantly affects potency .
Properties
IUPAC Name |
ethyl 2-[[2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-3-31-17-11-9-16(10-12-17)27-13-14-28-22(27)25-26-23(28)33-15-20(29)24-19-8-6-5-7-18(19)21(30)32-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOTCDMYAPASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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